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molecular formula C8H14ClNO3 B3054652 6-(2-Chloroacetamido)hexanoic acid CAS No. 61435-75-4

6-(2-Chloroacetamido)hexanoic acid

Cat. No. B3054652
M. Wt: 207.65 g/mol
InChI Key: XHDKOTBUHPMWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700306B2

Procedure details

18 ml (221 mMol) chloracetylchloride was added dropwise to 20 g (153 mmol) 6-aminohexanoic acid dissolved in 80 ml cold NaOH solution (2N) at room temperature (RT). The reaction mixture was stirred for 30 minutes while the pH of the solution was kept between 10-11 with occasional addition of NaOH solution (6N). The pH of the reaction mixture was then altered to pH 5 with HCl (2N) and the residue was filtered. The residue was then washed with water until the pH of the water was neutral. The product, dried over phosphorus pentoxide, was re-dissolved in 300 ml chloroform and filtered to remove the undissolved residue. Heptane was added to the filtrate and a syrup was obtained by stirring under cooling. The product was filtered, dried and was then crystallized from water.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].Cl>[OH-].[Na+]>[Cl:1][CH2:2][C:3]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
NCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes while the pH of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the residue was filtered
WASH
Type
WASH
Details
The residue was then washed with water until the pH of the water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product, dried over phosphorus pentoxide
DISSOLUTION
Type
DISSOLUTION
Details
was re-dissolved in 300 ml chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the undissolved residue
ADDITION
Type
ADDITION
Details
Heptane was added to the filtrate
CUSTOM
Type
CUSTOM
Details
a syrup was obtained
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was then crystallized from water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC(=O)NCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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